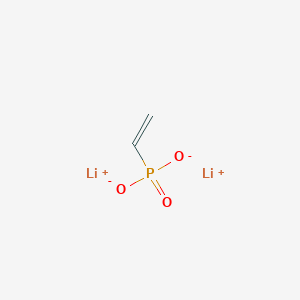
Lithium vinylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium vinylphosphonate is an organophosphorus compound that features a vinyl group attached to a phosphonate moiety, with lithium as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium vinylphosphonate can be synthesized through the reaction of vinylphosphonic acid with lithium hydroxide. The reaction typically involves the following steps:
- Dissolution of vinylphosphonic acid in an appropriate solvent such as water or ethanol.
- Addition of lithium hydroxide to the solution under controlled temperature and stirring conditions.
- Isolation of the resulting this compound by evaporation or crystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient isolation and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium vinylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield vinylphosphonic acid and lithium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Cross Metathesis: this compound can undergo cross metathesis reactions with other alkenes in the presence of catalysts such as Grubbs’ catalyst.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and either an acid or a base as the catalyst.
Substitution Reactions: Various nucleophiles can be used, depending on the desired substitution product.
Cross Metathesis: Requires a suitable catalyst and often takes place under reflux conditions in an organic solvent.
Major Products:
Hydrolysis: Produces vinylphosphonic acid and lithium hydroxide.
Substitution Reactions: Yields substituted vinylphosphonates.
Cross Metathesis: Forms new alkenes with modified vinyl groups.
Applications De Recherche Scientifique
Lithium vinylphosphonate has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and supramolecular assemblies due to its ability to form stable anionic dimers.
Medicinal Chemistry: Investigated for its potential in drug delivery systems, particularly in enhancing the stability and efficacy of small interfering RNAs (siRNAs).
Biology: Studied for its role in gene silencing and as a component in therapeutic siRNA formulations.
Industry: Utilized in the production of flame retardants and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of lithium vinylphosphonate involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Vinylphosphonic Acid: The parent compound of lithium vinylphosphonate, used in similar applications but lacks the lithium counterion.
Diethyl Vinylphosphonate: Another derivative of vinylphosphonic acid, used in organic synthesis and polymer chemistry.
Uniqueness: this compound is unique due to the presence of the lithium ion, which imparts distinct chemical properties and enhances its stability and reactivity in various applications.
Propriétés
Formule moléculaire |
C2H3Li2O3P |
|---|---|
Poids moléculaire |
120.0 g/mol |
Nom IUPAC |
dilithium;ethenyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C2H5O3P.2Li/c1-2-6(3,4)5;;/h2H,1H2,(H2,3,4,5);;/q;2*+1/p-2 |
Clé InChI |
RLWYTWUFDJTARO-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[Li+].C=CP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


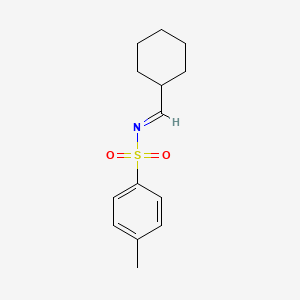
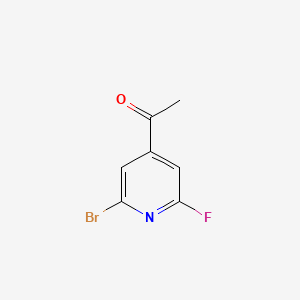
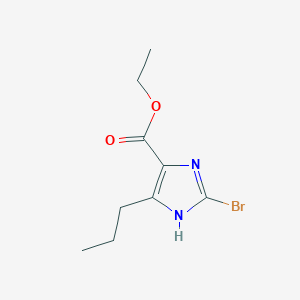
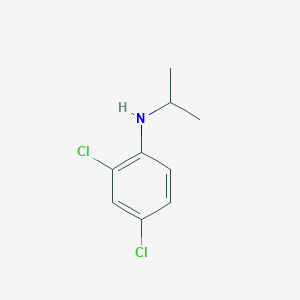
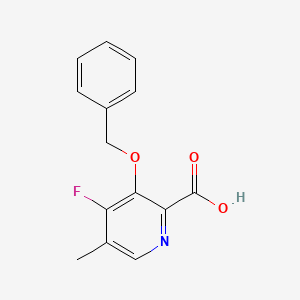
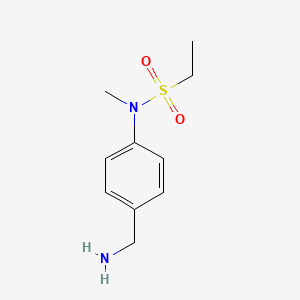
![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13645699.png)
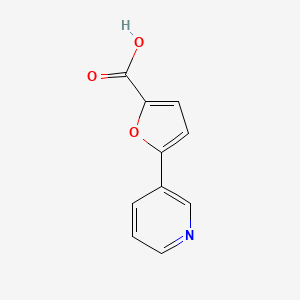
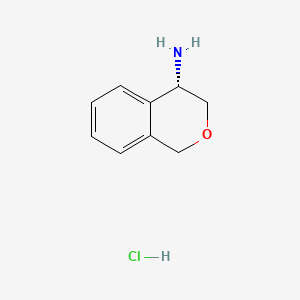
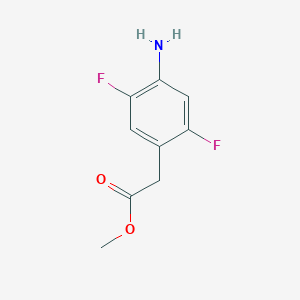
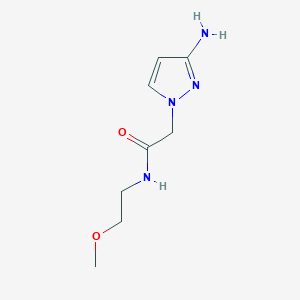
![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)
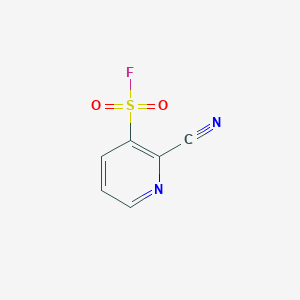
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
